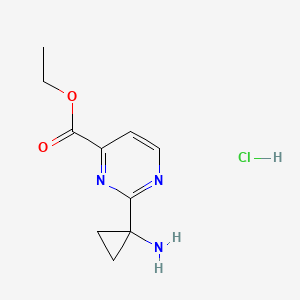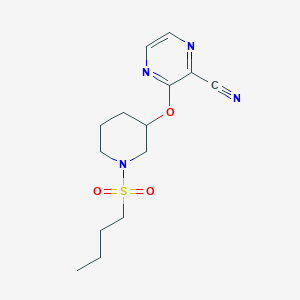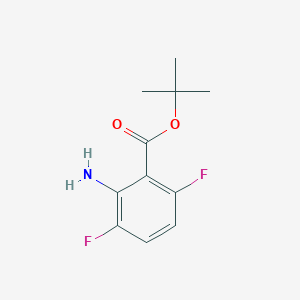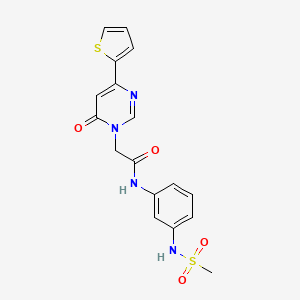
Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride is 1S/C10H13N3O2.ClH/c1-2-15-8(14)7-3-6-12-9(13-7)10(11)4-5-10;/h3,6H,2,4-5,11H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of substituted Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have been a significant focus. For instance, a study by Asha et al. (2009) synthesized a series of novel derivatives evaluated for their antioxidant activity. The compounds exhibited promising activity, highlighting their potential in oxidative stress-related therapeutic applications (Asha, Malviya, Chandrappa, Sadashiva, Vinaya, Prasanna, & Rangappa, 2009).
Anticancer Activities
Research into the anticancer properties of Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate derivatives has shown promising results. Asha et al. (2010) synthesized several derivatives and tested their cytotoxicity on human leukemia cell lines, finding that most derivatives exhibited significant antitumor activity. This suggests the potential of these compounds in developing new anticancer therapies (Asha, Kavitha, Chandrappa, Prasanna, Vinaya, Raghavan, & Rangappa, 2010).
Antimicrobial and Antioxidant Activities
Several studies have also investigated the antimicrobial and antioxidant activities of Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate derivatives. Bhoi et al. (2016) emphasized a microwave-assisted synthesis of novel derivatives, demonstrating operational simplicity and environmental friendliness. The synthesized compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities, showing significant efficacy against various microbial strains (Bhoi, Borad, Pithawala, & Patel, 2016).
Chemical Properties and Reactions
The chemical properties and reactions of Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate derivatives have been explored to understand their reactivity and potential for generating new compounds. For example, the work by Nishigaki et al. (1971) on the geometrical isomerism of related compounds has provided insights into their structural and interconvertibility aspects, which are crucial for the synthesis of targeted molecules (Nishigaki, Ichiba, Shinomura, & Yoneda, 1971).
Safety and Hazards
The safety information available indicates that Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c1-2-15-8(14)7-3-6-12-9(13-7)10(11)4-5-10;/h3,6H,2,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHNXUFSAQPEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2886957.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2886958.png)
![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)
![2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol](/img/structure/B2886960.png)
![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)
![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)



